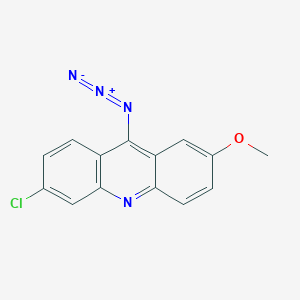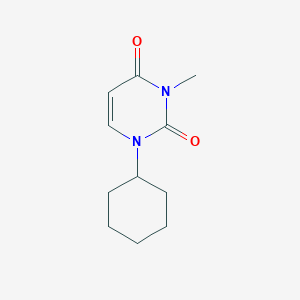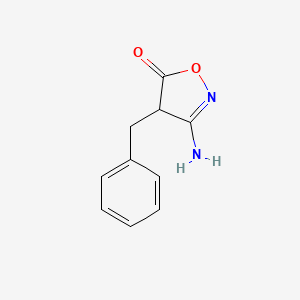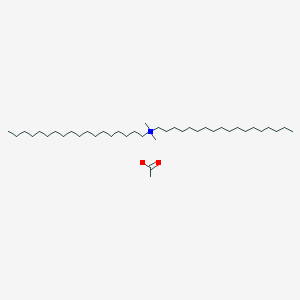
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and act as an emulsifying agent. This compound is particularly valued for its antistatic, antimicrobial, and conditioning properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quaternization Reaction: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate typically involves the quaternization of N,N-dimethyl-N-octadecyloctadecan-1-amine with acetic acid. The reaction is carried out in the presence of a solvent such as isopropanol and a catalyst like sodium carbonate or sodium bicarbonate.
Industrial Production: Industrially, the compound can be produced by reacting fatty acids with ammonia to form nitriles, which are then hydrogenated to secondary amines.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This reaction typically results in the formation of various oxidized derivatives.
Reduction: The compound is relatively stable under reducing conditions, but it can be reduced to its corresponding amine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
Oxidation: Oxidized quaternary ammonium compounds.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture media as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The primary mechanism of action of N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. It also disrupts microbial cell membranes, leading to cell lysis and death, which accounts for its antimicrobial properties. The molecular targets include lipid bilayers of cell membranes and hydrophobic interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride: Another quaternary ammonium compound with similar surfactant properties but shorter alkyl chains.
Dimethyl distearylammonium chloride: Similar in structure but with chloride as the counterion instead of acetate.
Uniqueness
N,N-Dimethyl-N-octadecyloctadecan-1-aminium acetate is unique due to its specific combination of long alkyl chains and acetate counterion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial actions.
Properties
CAS No. |
13308-45-7 |
|---|---|
Molecular Formula |
C40H83NO2 |
Molecular Weight |
610.1 g/mol |
IUPAC Name |
dimethyl(dioctadecyl)azanium;acetate |
InChI |
InChI=1S/C38H80N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-38H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
LZTCQASULATCDM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




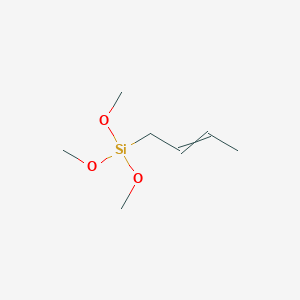
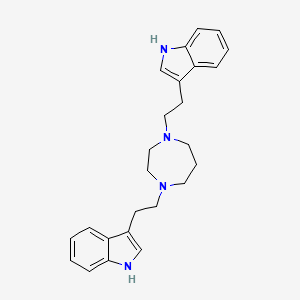

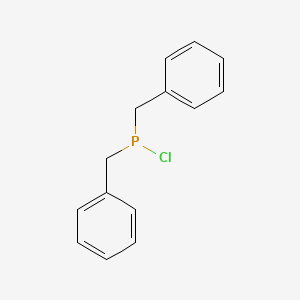
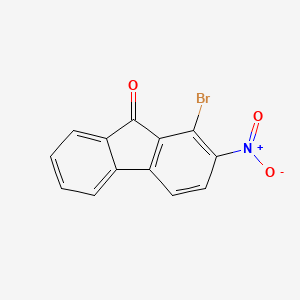
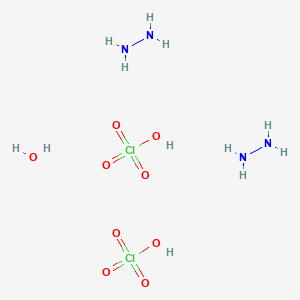

![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)

